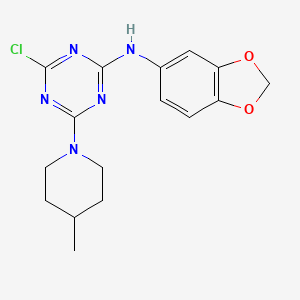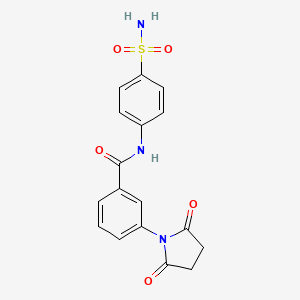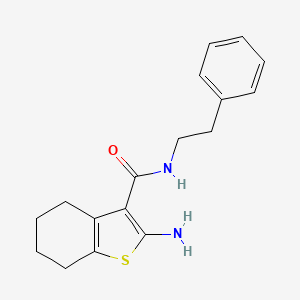![molecular formula C12H7Cl2N5O2S B11517805 (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11517805.png)
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, a dichlorophenyl group, and a thiazolidinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a dichlorobenzaldehyde derivative.
Formation of the thiazolidinone ring: The final step involves the cyclization of the intermediate with a suitable thiourea derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid: A compound with a similar thiazole ring structure.
Uniqueness
What sets (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C12H7Cl2N5O2S |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H7Cl2N5O2S/c13-6-2-1-5(7(14)4-6)3-8-11(20)19(12(16)22-8)10-9(15)17-21-18-10/h1-4,16H,(H2,15,17)/b8-3-,16-12? |
InChI Key |
UYJHDPYKIHSQBJ-LKEVZNATSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=N)S2)C3=NON=C3N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=N)S2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2Z)-4-(3,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11517729.png)
![N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11517737.png)

![1,8-Dibromo-17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11517743.png)
![6-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11517745.png)

![N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B11517756.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11517777.png)
![6-[4-(benzyloxy)phenyl]-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione](/img/structure/B11517781.png)
![3-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B11517786.png)
![(3E)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-butoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11517789.png)
![N'-[(3-bromophenyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11517791.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B11517799.png)

